6-fluoro-N-methylpyridin-2-amine 6-fluoro-N-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 325707-66-2
VCID: VC5236916
InChI: InChI=1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
SMILES: CNC1=NC(=CC=C1)F
Molecular Formula: C6H7FN2
Molecular Weight: 126.134

6-fluoro-N-methylpyridin-2-amine

CAS No.: 325707-66-2

Cat. No.: VC5236916

Molecular Formula: C6H7FN2

Molecular Weight: 126.134

* For research use only. Not for human or veterinary use.

6-fluoro-N-methylpyridin-2-amine - 325707-66-2

Specification

CAS No. 325707-66-2
Molecular Formula C6H7FN2
Molecular Weight 126.134
IUPAC Name 6-fluoro-N-methylpyridin-2-amine
Standard InChI InChI=1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
Standard InChI Key MJZXZUBWFMNZGN-UHFFFAOYSA-N
SMILES CNC1=NC(=CC=C1)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

6-Fluoro-N-methylpyridin-2-amine consists of a pyridine ring substituted with fluorine at the 6-position and a methylamino group at the 2-position. The molecular formula C6H7FN2\text{C}_6\text{H}_7\text{FN}_2 corresponds to a monoisotopic mass of 126.0596 g/mol. Key identifiers include:

PropertyValue
IUPAC Name6-fluoro-N-methylpyridin-2-amine
SMILESCNC1=NC(=CC=C1)F
InChIKeyMJZXZUBWFMNZGN-UHFFFAOYSA-N
CAS Number325707-66-2
PubChem CID10558630

The planar pyridine ring facilitates aromatic interactions, while the fluorine atom enhances electrophilicity at adjacent positions .

Synthesis Methods

Ammoniation of 2,6-Difluoropyridine

A common route involves reacting 2,6-difluoropyridine with methylamine or ammonia under controlled conditions. In one protocol, 2,6-difluoropyridine is treated with aqueous methylamine at 105°C for 15 hours, yielding 6-fluoro-N-methylpyridin-2-amine with 94% efficiency . The reaction proceeds via nucleophilic aromatic substitution, where the amine displaces fluorine at the 2-position.

Reaction Scheme:

2,6-Difluoropyridine+CH3NH2H2O,105C6-Fluoro-N-methylpyridin-2-amine+HF\text{2,6-Difluoropyridine} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{H}_2\text{O}, 105^\circ\text{C}} \text{6-Fluoro-N-methylpyridin-2-amine} + \text{HF}

This method benefits from high regioselectivity and scalability, though it requires careful handling of hydrofluoric acid byproducts .

Hydrazine-Mediated Reduction

An alternative approach, detailed in a 2005 patent, involves hydrazine monohydrate and catalytic hydrogenation. Starting with 3-substituted-2,5,6-trifluoropyridine, hydrazine replaces fluorine at the 2-position to form a hydrazino intermediate. Subsequent reduction with hydrogen gas and Raney nickel yields the target amine .

Advantages:

  • Operates under milder conditions (30–100°C vs. 105°C).

  • Minimizes polyhalogenated byproducts.

Limitations:

  • Requires specialized catalysts.

  • Lower yields (70–85%) compared to ammoniation .

Applications in Pharmaceutical Chemistry

Intermediate for Neurological Agents

6-Fluoro-N-methylpyridin-2-amine is a precursor in synthesizing CCR5 receptor modulators, which are investigated for treating HIV and autoimmune diseases. The fluorine atom enhances binding affinity to hydrophobic pockets in proteins, while the methylamine group improves solubility .

Comparison with Analogous Compounds

2-Amino-6-fluoropyridine

Removing the N-methyl group reduces lipophilicity, decreasing blood-brain barrier permeability. This analog is less favored in central nervous system drug development .

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